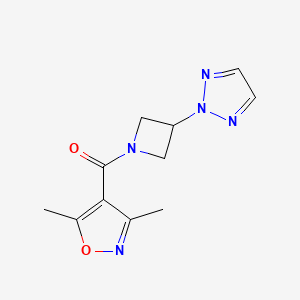

![molecular formula C21H20ClN3O B2487075 N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-04-7](/img/structure/B2487075.png)

N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of structurally related compounds involves multiple steps, starting from basic building blocks to achieve the complex structures. For example, the synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, a peptidomimetic derivative, indicates a multi-step process starting from (S)-pyroglutamic acid (Gloanec et al., 2002). This highlights the complexity and precision needed in synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of related compounds reveals critical insights into their potential interactions and stability. For example, the structure of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is stabilized by extensive intramolecular hydrogen bonds (Siddiqui et al., 2008). Understanding such molecular structures can help predict the behavior of "N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide".

Chemical Reactions and Properties

Chemical reactions involving similar compounds are complex, with conditions affecting the outcomes significantly. For instance, reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines can produce pyrazines, piperazinones, and quinoxalines under various conditions (Aparicio et al., 2006). Such reactions highlight the versatility and reactivity of the pyrazine core, relevant to the compound .

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for understanding a compound's behavior in different environments. While specific data on "N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is not available, studies on similar compounds provide a basis for inference. The crystal structure of related compounds, for instance, has shown significant stabilization through hydrogen bonding and π–π interactions, which could suggest similar stability for the compound of interest (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for applications in synthesis and potential pharmaceutical uses. The reactivity of pyrazine derivatives, as demonstrated by their ability to undergo various chemical reactions to produce new compounds, suggests that "N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" may also exhibit versatile chemical behavior suitable for further functionalization and exploration (Aparicio et al., 2006).

Aplicaciones Científicas De Investigación

Quinoxaline Derivatives and Their Versatility

Quinoxaline derivatives, like N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, have a wide range of applications due to their complex structure that includes a benzene ring and a pyrazine ring. They are known for their diverse roles in fields such as pharmaceuticals, dyes, and antibiotics. Research has emphasized the antitumoral properties of quinoxaline compounds and their potential as catalyst ligands. These derivatives are synthesized through various methods, including condensation of ortho-diamines with 1,2-diketones and reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (Pareek & Kishor, 2015).

Pyrazine-based Compounds in Medicinal Chemistry

Pyrazine-based compounds are crucial in medicinal chemistry due to their unique combination of heteroatoms and aromatic moieties, enabling both polar and non-polar interactions. Their molecular interactions with proteins have been studied extensively, revealing significant binding interactions such as hydrogen bonds, π-interactions, coordination to metal ions, and halogen bonds in chloropyrazines. The binding modes often involve complex interactions, underscoring pyrazine's role as a multifaceted molecular fragment in drug-like molecules (Juhás & Zítko, 2020).

Role of Pyrazine Derivatives in Drug Development

Pyrazine derivatives are prominent in the pharmaceutical industry for their wide range of pharmacological properties. They have been patented extensively for their antibacterial, antifungal, anticancer, antidiabetic, and antiviral effects. Recent patents highlight the rapid growth of pyrazine-based candidate drugs and their potential to become clinically used drugs due to their diverse biological activities (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c1-15-7-9-16(10-8-15)20-19-6-3-11-24(19)12-13-25(20)21(26)23-18-5-2-4-17(22)14-18/h2-11,14,20H,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGOKZVFIZCNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)

![2-[(2-Methylpropan-2-yl)oxy]ethanethiol](/img/structure/B2487000.png)

![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)

![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)